PR5-LL-CM01

Description

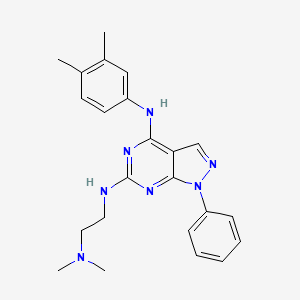

Structure

3D Structure

Properties

Molecular Formula |

C23H27N7 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

6-N-[2-(dimethylamino)ethyl]-4-N-(3,4-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

InChI |

InChI=1S/C23H27N7/c1-16-10-11-18(14-17(16)2)26-21-20-15-25-30(19-8-6-5-7-9-19)22(20)28-23(27-21)24-12-13-29(3)4/h5-11,14-15H,12-13H2,1-4H3,(H2,24,26,27,28) |

InChI Key |

UPAZOMJFUXPAJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCN(C)C)C4=CC=CC=C4)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PR5-LL-CM01 |

Origin of Product |

United States |

Foundational & Exploratory

PR5-LL-CM01: A Potent Inhibitor of PRMT5 with Anti-Tumor and Anti-Angiogenic Activity

A Technical Overview of the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

PR5-LL-CM01 is a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) that has demonstrated significant anti-tumor and anti-angiogenic properties in preclinical studies.[1][2] This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Targeting PRMT5

This compound functions as a potent inhibitor of PRMT5, an enzyme that plays a crucial role in various cellular processes through the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3][4] PRMT5 is frequently overexpressed in a variety of cancers, including pancreatic, colorectal, and breast cancer, where it contributes to tumor growth and progression.[3][5]

The primary mechanism of this compound involves the direct inhibition of the methyltransferase activity of PRMT5.[1] This inhibition has been shown to be specific, with a significantly higher potency for PRMT5 compared to other PRMT family members.[5] By blocking PRMT5 activity, this compound disrupts key signaling pathways that are essential for cancer cell survival and proliferation.

Downregulation of the NF-κB Signaling Pathway

A critical downstream effect of PRMT5 inhibition by this compound is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5] PRMT5 is known to methylate and activate NF-κB, a transcription factor that plays a master role in promoting inflammation and cell survival.[5] By inhibiting PRMT5, this compound prevents the methylation and subsequent activation of NF-κB.[5] This leads to a dramatic decrease in the expression of NF-κB target genes, including the pro-inflammatory cytokines TNFα and IL8, as well as the pro-angiogenic factor VEGF-A.[1][5]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Reference |

| IC50 for PRMT5 | 7.5 µM | AlphaLISA | [1] |

| IC50 for PR5-LL-IEC01 (inactive analog) | 118 µM | AlphaLISA | [5] |

| Cell Line | Cancer Type | IC50 Range | Reference |

| PANC1, MiaPaCa2, AsPC1 | Pancreatic Ductal Adenocarcinoma (PDAC) | 2-4 µM | [1] |

| HT29, HCT116, DLD1 | Colorectal Cancer (CRC) | 10-11 µM | [1] |

| Parameter | Value | Animal Model | Reference |

| Dosage | 20 mg/kg | Male NSG mice with PANC1 or HT29 xenografts | [1] |

| Administration | Intraperitoneal injection, 3 times per week | Male NSG mice with PANC1 or HT29 xenografts | [1] |

| Outcome | Significant tumor inhibition | PANC1 and HT29 xenografted mice | [1] |

Experimental Protocols

The following section details the methodologies for key experiments cited in the evaluation of this compound.

AlphaLISA High-Throughput Screen for PRMT5 Inhibitors

This assay was utilized for the initial discovery and characterization of this compound as a PRMT5 inhibitor.

Protocol:

-

A substrate and S-adenosyl methionine (SAM) mixture, consisting of 60 nM unmethylated histone H4 peptide (H4R3) and 200 µM SAM, is added to the wells of a microplate.[6]

-

Stock solutions of the library compounds, including this compound, are then pipetted into their respective wells.[6]

-

A PRMT5 enzyme preparation, purified from cells overexpressing Flag-tagged PRMT5, is added to the wells to initiate the methylation reaction.[6]

-

Following incubation, AlphaLISA acceptor beads that specifically recognize the symmetrically dimethylated H4R3 product and donor beads are added.

-

The plate is read using an EnVision Reader, which detects the chemiluminescent signal generated when the donor and acceptor beads are in close proximity, indicating PRMT5 activity. The intensity of the signal is proportional to the extent of H4R3 methylation.

In Vivo Xenograft Studies

These studies were conducted to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Animal Model: 6-8 week old male NSG (NOD scid gamma) mice were used.[7]

-

Tumor Implantation: PANC1 (pancreatic cancer) or HT29 (colorectal cancer) cells were subcutaneously implanted into the mice.[7]

-

Drug Preparation: this compound was dissolved in a 1:1 solution of Cremophor and ethanol.[7]

-

Administration: Once tumors were established, mice were treated with this compound at a dosage of 20 mg/kg via intraperitoneal injection, three times per week.[7]

-

Duration of Treatment: The treatment period was 32 days for the PANC1 model and 10 days for the HT29 model.[7]

-

Outcome Measurement: Tumor volume and mouse body weight were monitored throughout the study to assess efficacy and toxicity.[1]

Cellular Effects of this compound

In addition to its direct impact on the NF-κB pathway, this compound exerts several other anti-cancer effects at the cellular level.

-

Inhibition of Cell Proliferation and Colony Formation: this compound has been shown to strongly inhibit the colony-forming ability of both PANC1 and HT29 cells.[1]

-

Cell Cycle Arrest: The compound blocks cell cycle progression at the G1/S-phase in a dose-dependent manner in human retinal endothelial cells (HRECs) and induced pluripotent stem cell-derived choroidal endothelial cells (iCEC2).[5]

-

Anti-Angiogenic Properties: By downregulating VEGF-A, this compound inhibits key angiogenic processes such as the proliferation and tube formation of endothelial cells.[2][5]

Conclusion

This compound is a promising preclinical candidate that demonstrates a clear mechanism of action centered on the inhibition of PRMT5. Its ability to downregulate the pro-survival and pro-inflammatory NF-κB pathway, coupled with its anti-proliferative and anti-angiogenic effects, provides a strong rationale for its further development as a therapeutic agent for various cancers. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive understanding of its preclinical profile for the scientific and drug development community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

The Role of PR5-LL-CM01 in Inhibiting NF-κB Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor family that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of numerous pathologies, most notably cancer. The protein arginine methyltransferase 5 (PRMT5) has emerged as a key regulator of NF-κB signaling. PRMT5-mediated methylation of the p65 subunit of NF-κB is a critical step for its activation. This has led to the development of PRMT5 inhibitors as potential therapeutic agents. This technical guide provides an in-depth overview of PR5-LL-CM01, a potent PRMT5 inhibitor, and its role in the inhibition of NF-κB activation. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its characterization, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor of PRMT5.[1] It has demonstrated significant anti-tumor activities by impeding the catalytic function of PRMT5. The primary mechanism by which this compound inhibits NF-κB activation is through the prevention of PRMT5-mediated symmetric dimethylation of the p65 subunit at arginine 30 (R30). This methylation event is crucial for the subsequent activation of NF-κB and the transcription of its target genes. By blocking this key post-translational modification, this compound effectively dampens the pro-inflammatory and pro-survival signals mediated by the NF-κB pathway.[2][3]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, primarily in pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC) cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound

| Parameter | Value | Cell Lines/Assay | Reference |

| PRMT5 Enzymatic Activity (IC50) | 7.5 µM | Biochemical Assay | [1] |

| PANC1 Cell Viability (IC50) | 2-4 µM | Cell-based Assay | [1][4] |

| HT29 Cell Viability (IC50) | 10-11 µM | Cell-based Assay | [1][4] |

Table 2: Effect of this compound on NF-κB Target Gene Expression

| Cell Line | Treatment | Target Gene | Fold Change vs. Control | Reference |

| PANC1 | This compound (0-15 µM) | TNFα | Dramatic Decrease | [1][4] |

| PANC1 | This compound (0-15 µM) | IL8 | Dramatic Decrease | [1][4] |

| HT29 | This compound (0-15 µM) | TNFα | Dramatic Decrease | [1][4] |

| HT29 | This compound (0-15 µM) | IL8 | Dramatic Decrease | [1][4] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

References

The PRMT5 Inhibitor PR5-LL-CM01: A Technical Guide to its Anti-Proliferative Effects on Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-tumor cell proliferation effects of PR5-LL-CM01, a potent and specific small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This compound has demonstrated significant efficacy in preclinical cancer models, primarily through the disruption of key signaling pathways that govern cell growth and survival. This document details the mechanism of action of this compound, its impact on tumor cell proliferation with supporting quantitative data, detailed experimental protocols for key assays, and a visual representation of the signaling pathways involved.

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Overexpression of PRMT5 has been implicated in the progression of various cancers, including pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC), making it a compelling target for cancer therapy.[2][3] this compound has emerged as a potent inhibitor of PRMT5, exhibiting anti-tumor activities by modulating critical cellular processes.[4] This guide serves as a technical resource for researchers investigating the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anti-proliferative effects by directly inhibiting the enzymatic activity of PRMT5.[4] The primary mechanism involves the modulation of the NF-κB signaling pathway. PRMT5 has been shown to methylate the p65 subunit of NF-κB at arginine 30 (R30), a post-translational modification that enhances NF-κB's DNA binding affinity and subsequent transcriptional activation of target genes involved in cell proliferation and inflammation, such as TNFα and IL8.[5] By inhibiting PRMT5, this compound prevents the methylation of p65, leading to a downstream suppression of the NF-κB signaling cascade and a reduction in the expression of pro-survival genes.[4][5]

Quantitative Data on Anti-Proliferative Effects

The efficacy of this compound in inhibiting tumor cell proliferation has been quantified across various cancer cell lines. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro IC50 Values of this compound

| Cell Line | Cancer Type | IC50 (μM) |

| PANC1 | Pancreatic Ductal Adenocarcinoma | 2-4 |

| MiaPaCa2 | Pancreatic Ductal Adenocarcinoma | 2-4 |

| AsPC1 | Pancreatic Ductal Adenocarcinoma | 2-4 |

| HT29 | Colorectal Cancer | 10-11 |

| HCT116 | Colorectal Cancer | 10-11 |

| DLD1 | Colorectal Cancer | 10-11 |

| General | PRMT5 Enzymatic Assay | ~7.5 |

Data sourced from multiple studies.[4][6]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosage and Administration | Outcome |

| PANC1 | Pancreatic Ductal Adenocarcinoma | 20 mg/kg; intraperitoneally; 3 times per week for 32 days | Significant tumor inhibition; no visible toxicity |

| HT29 | Colorectal Cancer | 20 mg/kg; intraperitoneally; 3 times per week for 10 days | Significant tumor inhibition; no visible toxicity |

Data sourced from MedChemExpress product information.[4]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the anti-proliferative effects of this compound are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0-15 µM) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Clonogenic (Colony Formation) Assay

This assay assesses the ability of a single cell to grow into a colony, a measure of long-term cell survival.

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.

-

Treatment: Treat the cells with various concentrations of this compound.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Quantification: Count the number of colonies (typically >50 cells) in each well.

-

Data Analysis: Express the results as a percentage of the colony-forming efficiency of the untreated control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Real-Time PCR (qPCR)

This method is used to measure the expression levels of specific genes.

-

RNA Extraction and cDNA Synthesis: Treat cells with this compound (e.g., 0-15 µM). Extract total RNA from the treated cells and reverse transcribe it into cDNA.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for TNFα and IL8.

-

Primer Sequences (Human):

-

TNFα Forward: 5'-CCTCTCTCTAATCAGCCCTCTG-3'

-

TNFα Reverse: 5'-GAGGACCTGGGAGTAGATGAG-3'

-

IL8 Forward: 5'-ATGACTTCCAAGCTGGCCGTGGCT-3'

-

IL8 Reverse: 5'-TCTCAGCCCTCTTCAAAAACTTCTC-3'

-

Housekeeping Gene (e.g., GAPDH) Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

-

Housekeeping Gene (e.g., GAPDH) Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

Conclusion

This compound is a promising anti-cancer agent that effectively inhibits tumor cell proliferation by targeting the PRMT5/NF-κB signaling axis. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound. This document is intended to facilitate reproducible and robust research in the field of cancer drug development.

References

- 1. PRMT5 dimethylates R30 of the p65 subunit to activate NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of a PRMT5/NF-κB Axis by Phosphorylation of PRMT5 at Serine 15 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. PRMT5 function and targeting in cancer [cell-stress.com]

PR5-LL-CM01: A Novel PRMT5 Inhibitor with Potent Anti-Tumor Properties - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PR5-LL-CM01 is a novel small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme overexpressed in various cancers, including pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC).[1] This document provides a comprehensive technical guide on the anti-tumor properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed protocols for its preclinical evaluation. This compound demonstrates potent and selective inhibition of PRMT5's methyltransferase activity, leading to the suppression of the pro-tumorigenic NF-κB signaling pathway and significant anti-tumor effects both in vitro and in vivo.[1][2]

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that plays a critical role in various cellular processes, including gene transcription, cell signaling, and DNA repair.[3] Its dysregulation and overexpression have been strongly linked to the progression of numerous cancers, making it a compelling target for therapeutic intervention.[4] PRMT5 promotes tumorigenesis in part by methylating and activating the p65 subunit of Nuclear Factor-kappa B (NF-κB), a key transcription factor that is constitutively active in many cancers and drives the expression of genes involved in inflammation, cell proliferation, and survival.[4][5]

This compound was identified through a high-throughput AlphaLISA screen as a potent inhibitor of PRMT5.[6][7] This guide outlines the preclinical data supporting its anti-tumor activity and provides the necessary experimental frameworks for its further investigation.

Mechanism of Action

This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of PRMT5.[1] The primary mechanism involves the suppression of PRMT5-mediated methylation of the p65 subunit of NF-κB.[1][5] This inhibition prevents the subsequent activation of the NF-κB signaling pathway, leading to a dramatic decrease in the expression of its downstream target genes, such as TNFα and IL8, which are critical for creating a pro-inflammatory and pro-growth tumor microenvironment.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. artscimedia.case.edu [artscimedia.case.edu]

- 3. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 4. pnas.org [pnas.org]

- 5. Regulation of a PRMT5/NF-κB Axis by Phosphorylation of PRMT5 at Serine 15 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

PR5-LL-CM01: A Novel PRMT5 Inhibitor for Pancreatic Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, characterized by aggressive tumor biology and limited therapeutic options. Recent research has identified Protein Arginine Methyltransferase 5 (PRMT5) as a key player in pancreatic cancer progression, primarily through its role in activating the pro-survival NF-κB signaling pathway. This has spurred the development of PRMT5 inhibitors, among which PR5-LL-CM01 has emerged as a promising lead compound. Discovered through an innovative AlphaLISA high-throughput screen, this compound is a potent and specific small-molecule inhibitor of PRMT5. This technical guide provides a comprehensive overview of this compound, its mechanism of action, applications in pancreatic cancer studies, and detailed experimental protocols for its investigation.

Introduction to this compound

This compound is a novel small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5)[1][2]. It was identified through a high-throughput screening campaign utilizing the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology, designed to find inhibitors of PRMT5's methyltransferase activity[3]. Structurally, this compound is a distinct chemical entity that shows high potency and selectivity for PRMT5. Its anti-tumor properties have been demonstrated in both in vitro and in vivo models of pancreatic and colorectal cancer[1].

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of PRMT5[1]. PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. In pancreatic cancer, PRMT5 has been shown to be overexpressed and to promote cancer progression by methylating and activating the p65 subunit of the NF-κB transcription factor[3]. This activation of NF-κB leads to the transcription of target genes that promote cell survival, proliferation, and inflammation, such as TNFα and IL8[4]. This compound binds to the active site of PRMT5, preventing the methylation of its substrates, including p65. This leads to the inhibition of NF-κB signaling and a subsequent reduction in the expression of its downstream target genes, ultimately resulting in decreased cancer cell viability and tumor growth[3][4]. Beyond NF-κB, PRMT5 is also implicated in other oncogenic pathways, including a positive feedback loop with c-Myc and the inactivation of the Hippo signaling pathway, suggesting that the effects of this compound may be pleiotropic[5][6].

Signaling Pathway Diagram

Caption: PRMT5 signaling pathways in pancreatic cancer and the inhibitory effect of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound in pancreatic cancer studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | 2-4 | [4] |

| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | 2-4 | [4] |

| AsPC-1 | Pancreatic Ductal Adenocarcinoma | 2-4 | [4] |

| Overall PRMT5 Inhibition | - | 7.5 | [4] |

Table 2: In Vivo Efficacy of this compound in Xenograft Model

| Parameter | Value | Reference |

| Animal Model | NSG mice with PANC-1 xenografts | [4] |

| Dosage | 20 mg/kg | [4] |

| Administration Route | Intraperitoneal (i.p.) | [4] |

| Dosing Schedule | 3 times per week | [4] |

| Outcome | Significant tumor inhibition | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

AlphaLISA High-Throughput Screening for PRMT5 Inhibitors

This protocol describes the principle of the AlphaLISA assay used for the discovery of PRMT5 inhibitors like this compound.

Principle: The assay measures the methylation of a biotinylated histone H4 peptide substrate by PRMT5. The product, symmetrically dimethylated H4R3, is recognized by an anti-H4R3me2s antibody conjugated to AlphaLISA acceptor beads. The biotinylated substrate is captured by streptavidin-coated donor beads. In the presence of PRMT5 activity, the donor and acceptor beads are brought into close proximity. Upon laser excitation at 680 nm, the donor beads release singlet oxygen, which triggers a chemiluminescent signal from the acceptor beads at 615 nm. The intensity of the signal is proportional to PRMT5 activity.

Workflow Diagram:

Caption: Workflow for the AlphaLISA-based high-throughput screening of PRMT5 inhibitors.

Materials:

-

Purified PRMT5 enzyme

-

Biotinylated histone H4 peptide (substrate)

-

S-Adenosyl methionine (SAM) (methyl donor)

-

AlphaLISA Acceptor beads (conjugated with anti-H4R3me2s antibody)

-

AlphaLISA Donor beads (streptavidin-coated)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 4 mM EDTA, 0.1% BSA)

-

384-well microplates

-

EnVision plate reader

Procedure:

-

Prepare a master mix of PRMT5 enzyme, biotinylated H4 substrate, and SAM in assay buffer.

-

Dispense the test compounds (e.g., a chemical library or this compound) into the wells of a 384-well plate.

-

Add the master mix to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Add a mixture of AlphaLISA acceptor and donor beads to each well.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 60 minutes) to allow for bead binding.

-

Read the plate on an EnVision reader to measure the AlphaLISA signal.

Co-Immunoprecipitation (Co-IP) and Western Blot for p65 Methylation

This protocol is used to assess the effect of this compound on the methylation of the NF-κB p65 subunit.

Procedure:

-

Culture pancreatic cancer cells (e.g., PANC-1) and treat with this compound or vehicle control for the desired time.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Clarify the lysates by centrifugation.

-

Incubate the lysates with an anti-p65 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against symmetric dimethylarginine (anti-SDMA) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane with an anti-p65 antibody to confirm equal loading of the immunoprecipitated protein.

Quantitative Real-Time PCR (qPCR) for NF-κB Target Genes

This protocol is used to measure the effect of this compound on the expression of NF-κB target genes.

Procedure:

-

Treat pancreatic cancer cells with this compound or vehicle control.

-

Isolate total RNA from the cells using a suitable method (e.g., TRIzol).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for target genes (e.g., TNFα, IL8) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for pancreatic cancer. Its well-defined mechanism of action, potent in vitro and in vivo efficacy, and the availability of robust experimental protocols make it an invaluable tool for researchers in both academic and industrial settings. This technical guide provides a solid foundation for the further investigation and development of this compound and other PRMT5 inhibitors as a novel therapeutic strategy for pancreatic cancer and other malignancies driven by aberrant PRMT5 activity.

References

The Function of PR5-LL-CM01 in Colorectal Cancer Models: A Technical Guide

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a critical role in cellular processes by methylating arginine residues on various proteins, including histones and transcription factors.[1][2] In the context of oncology, PRMT5 is frequently overexpressed in a variety of cancers, including colorectal cancer (CRC), where its elevated expression is associated with tumor growth, metastasis, and poor patient survival.[1][3][4] This has positioned PRMT5 as a compelling therapeutic target for the development of novel cancer therapies.[1][2][4] PR5-LL-CM01 is a novel, potent, and specific small-molecule inhibitor of PRMT5 that has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer.[1][5] This technical guide provides an in-depth overview of the function of this compound in colorectal cancer models, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of PRMT5.[5][6] PRMT5 is known to methylate and activate the NF-κB (nuclear factor kappa B) signaling pathway, which is a master regulator of inflammation and tumor progression.[1] In colorectal cancer, the constitutive activation of NF-κB contributes to cell proliferation, survival, and angiogenesis. By inhibiting PRMT5, this compound dampens the methylation and subsequent activation of NF-κB, leading to the downregulation of its target genes, such as the pro-inflammatory cytokines TNFα and IL8.[1][5][6]

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo colorectal cancer models. The data highlights its potency as a PRMT5 inhibitor and its therapeutic potential.

| Parameter | Cell Line(s) | Value/Result | Reference |

| In Vitro Potency | |||

| PRMT5 IC50 | (Enzymatic Assay) | ~7.5 µM | [1][5][6] |

| Cell Viability IC50 | HT29, HCT116, DLD1 | 10-11 µM | [5][6] |

| In Vivo Efficacy | |||

| Animal Model | Male NSG Mice with HT29 Xenografts | Significant tumor inhibition | [5][6] |

| Dosage | 20 mg/kg | [5][6] | |

| Administration | Intraperitoneal (i.p.), 3 times per week | [5][6] | |

| Treatment Duration | 10 days | [6] | |

| Toxicity | No visible effect on mouse body weight | [5][6] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the function of this compound in colorectal cancer models are provided below.

Cell Culture

-

Cell Lines: Human colorectal carcinoma cell lines HT29, HCT116, and DLD1 are used.

-

Culture Medium: Cells are maintained in McCoy's 5A Medium (for HT29) or DMEM (for HCT116 and DLD1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO2.

In Vitro Cell Viability Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on colorectal cancer cell lines.

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with varying concentrations of this compound (e.g., 0-50 µM) for 72 hours.

-

Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Normalize the data to vehicle-treated control cells and calculate the IC50 values using non-linear regression analysis.

-

Colony Formation Assay

-

Objective: To assess the long-term effect of this compound on the proliferative capacity of single cancer cells.

-

Procedure:

-

Seed HT29 cells in 6-well plates at a low density (e.g., 500 cells/well).

-

Treat the cells with this compound at a sub-lethal concentration (e.g., 5 µM) or vehicle control.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Fix the colonies with a solution of 4% paraformaldehyde in PBS.

-

Stain the colonies with 0.5% crystal violet solution.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as clusters of >50 cells).

-

Western Blotting and Co-Immunoprecipitation (Co-IP)

-

Objective: To determine the effect of this compound on the methylation of PRMT5 substrates, such as the p65 subunit of NF-κB.

-

Procedure:

-

Cell Lysis: Treat cells with this compound (e.g., 20 µM) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Co-Immunoprecipitation:

-

Incubate cell lysates with an anti-p65 antibody overnight at 4°C.

-

Add Protein A/G magnetic beads to pull down the p65 protein-antibody complexes.

-

Wash the beads several times to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the protein from the beads using a loading buffer and heat.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Probe the membrane with a primary antibody against symmetric dimethyl arginine (sdme-RG).

-

Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

-

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the expression levels of NF-κB target genes (TNFα, IL8).

-

Procedure:

-

Treat HT29 cells with various concentrations of this compound (0-15 µM) for 24 hours.[5][6]

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green master mix and primers specific for TNFα, IL8, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Procedure:

-

Animal Model: Use 6-8 week old male immunodeficient mice (e.g., NSG mice).[5][6]

-

Tumor Implantation: Subcutaneously inject HT29 cells (e.g., 5 x 10^6 cells in PBS/Matrigel) into the flank of each mouse.

-

Tumor Growth and Treatment:

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

-

Endpoint: At the end of the study (e.g., 10 days for the HT29 model), euthanize the mice and excise the tumors for further analysis.[6]

-

Conclusion

This compound is a promising PRMT5 inhibitor with demonstrated anti-tumor activity in colorectal cancer models. It effectively inhibits the growth of CRC cells both in vitro and in vivo by targeting the PRMT5/NF-κB signaling axis. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in oncology and drug development who are investigating PRMT5 inhibition as a therapeutic strategy for colorectal cancer. Further studies are warranted to explore the full clinical potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The Structure and Functions of PRMT5 in Human Diseases [mdpi.com]

- 3. PRMT5 promotes colorectal cancer growth by interaction with MCM7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting protein arginine methyltransferase 5 inhibits colorectal cancer growth by decreasing arginine methylation of eIF4E and FGFR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biocompare.com [biocompare.com]

Unraveling the Anti-Angiogenic Potential of PR5-LL-CM01: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the anti-angiogenic properties of PR5-LL-CM01, a novel small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and therapeutic potential of this compound in angiogenesis-dependent diseases, particularly in the context of ocular neovascularization.

Core Mechanism of Action: Targeting the PRMT5/NF-κB/VEGF Axis

This compound exerts its anti-angiogenic effects by directly inhibiting the enzymatic activity of PRMT5.[1][2][3] PRMT5 is an epigenetic modifier that plays a crucial role in various cellular processes, including the regulation of transcription factors. A key substrate of PRMT5 is the p65 subunit of the pro-inflammatory and pro-angiogenic transcription factor, Nuclear Factor-kappa B (NF-κB).[1][2][3]

Methylation of p65 by PRMT5 is a critical step for NF-κB activation. By inhibiting PRMT5, this compound prevents this methylation event, thereby dampening NF-κB activity.[1][2] This leads to the downstream suppression of NF-κB target genes, most notably Vascular Endothelial Growth Factor A (VEGF-A), a potent stimulator of angiogenesis.[1][2] The reduction in VEGF-A expression is a cornerstone of the anti-angiogenic effects of this compound.

Quantitative Analysis of Anti-Angiogenic Effects

The efficacy of this compound in inhibiting key processes of angiogenesis has been quantified in various in vitro models, primarily using Human Retinal Endothelial Cells (HRECs) and induced Pluripotent Stem Cell-derived Choroidal Endothelial Cells (iCEC2s).

Inhibition of Endothelial Cell Proliferation

This compound demonstrates a dose-dependent inhibition of proliferation in ocular endothelial cells.

| Cell Line | Treatment Duration | IC50 (µM) | Reference |

| HRECs | 48 hours | Not explicitly stated, but significant inhibition observed at concentrations ≥ 5 µM | [4] |

| iCEC2s | 48 hours | Not explicitly stated, but significant inhibition observed at concentrations ≥ 5 µM | [4] |

| Pancreatic Ductal Adenocarcinoma (PDAC) cells | Not specified | 2-4 | [5][6] |

| Colorectal Cancer (CRC) cells | Not specified | 10-11 | [5][6] |

Note: While specific IC50 values for HRECs and iCEC2s are not provided in the primary literature, the data indicates a potent anti-proliferative effect. The IC50 for PRMT5 enzymatic activity is approximately 7.5 µM.[6][7]

Inhibition of Endothelial Cell Tube Formation

The ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis, is significantly impaired by this compound.

| Cell Line | Effect | Concentration | Reference |

| HRECs | Dose-dependent inhibition of tube formation | Effective at non-toxic concentrations | [1] |

| iCEC2s | Dose-dependent inhibition of tube formation | Effective at non-toxic concentrations | [1] |

Induction of Cell Cycle Arrest

This compound induces cell cycle arrest at the G1/S phase transition in a dose-dependent manner, further contributing to its anti-proliferative effects.

| Cell Line | Effect | Concentration | Reference |

| HRECs | Increased percentage of cells in G0/G1 phase, decreased percentage in S phase | Dose-dependent | [4] |

| iCEC2s | Increased percentage of cells in G0/G1 phase, decreased percentage in S phase | Dose-dependent | [4] |

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures on a basement membrane matrix.

Materials:

-

Basement membrane extract (e.g., Matrigel)

-

96-well tissue culture plates

-

Human Retinal Endothelial Cells (HRECs) or iPSC-derived Choroidal Endothelial Cells (iCEC2s)

-

Endothelial cell growth medium

-

This compound at various concentrations

-

Vehicle control (e.g., DMSO)

-

Inverted microscope with imaging capabilities

Procedure:

-

Thaw basement membrane extract on ice overnight at 4°C.

-

Coat the wells of a pre-chilled 96-well plate with a thin layer of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest endothelial cells and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound or vehicle control.

-

Seed the cells onto the solidified matrix.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualize and photograph the formation of tubular networks using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate image analysis software.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

HRECs or iCEC2s

-

This compound at various concentrations

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed endothelial cells and treat them with various concentrations of this compound or vehicle control for 24 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in each phase of the cell cycle.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model used to assess the effect of a compound on the formation of new blood vessels.[8][9][10][11][12]

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Sterile filter paper discs or silicone rings

-

This compound solution

-

Vehicle control

-

Stereomicroscope with imaging capabilities

Procedure:

-

Incubate fertilized chicken eggs at 37°C in a humidified incubator.

-

On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.

-

On day 6 or 7, apply a sterile filter paper disc or place a silicone ring onto the CAM.

-

Pipette a small volume of the this compound solution or vehicle control onto the disc or within the ring.

-

Seal the window with sterile tape and return the egg to the incubator for 2-3 days.

-

On the day of analysis, re-open the window and observe the CAM vasculature under a stereomicroscope.

-

Capture images and quantify the anti-angiogenic effect by measuring the reduction in blood vessel density, vessel length, and branching in the treated area compared to the control.

Visualizing the Molecular Pathway and Experimental Logic

To further elucidate the mechanisms and experimental design, the following diagrams have been generated using the DOT language.

References

- 1. PRMT5 is a therapeutic target in choroidal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biocompare.com [biocompare.com]

- 7. researchgate.net [researchgate.net]

- 8. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Antiangiogenic Activity of Flavonols in Chorioallantoic Membrane (CAM) Assay [jstage.jst.go.jp]

- 11. CHAPTER TWO: Chick Embryo Chorioallantoic Membrane Models to Quantify Angiogenesis Induced by Inflammatory and Tumor Cells or Purified Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chick chorioallantoic membrane: a valuable 3D in vivo model for screening nanoformulations for tumor antiangiogenic therapeutics | The International Journal of Developmental Biology [ijdb.ehu.eus]

PR5-LL-CM01: A Technical Guide to its Impact on Gene Expression in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

PR5-LL-CM01 is a potent and specific small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is an enzyme that plays a critical role in various cellular processes, including gene transcription, and is frequently overexpressed in a variety of cancers, making it a promising therapeutic target.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on gene expression in cancer cells, and detailed methodologies for key experimental procedures. The primary mechanism of this compound in cancer cells involves the inhibition of the NF-κB signaling pathway, a crucial regulator of inflammation, immunity, and cell survival.

Introduction: PRMT5 Inhibition as a Therapeutic Strategy

Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in regulating gene expression. PRMT5 is known to be overexpressed in multiple cancer types, including pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC), where its elevated expression is often associated with poor prognosis. The inhibition of PRMT5 has emerged as a promising therapeutic strategy for cancer treatment.

This compound has been identified as a potent inhibitor of PRMT5.[1] This guide will focus on its effects on gene expression, particularly through the lens of its modulation of the NF-κB signaling pathway.

Mechanism of Action of this compound

The principal mechanism of action of this compound is the direct inhibition of the enzymatic activity of PRMT5. By binding to PRMT5, this compound prevents the symmetric dimethylation of its substrates, including key components of the NF-κB signaling pathway. This inhibition leads to the downregulation of NF-κB activation and a subsequent decrease in the expression of its target genes.

The PRMT5-NF-κB Signaling Axis

The transcription factor NF-κB is a master regulator of genes involved in inflammation, immune responses, cell proliferation, and survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. PRMT5 has been shown to methylate and activate key components of the NF-κB pathway.[3] By inhibiting PRMT5, this compound disrupts this activation, leading to a reduction in the expression of pro-tumorigenic genes.

Caption: this compound inhibits PRMT5, leading to reduced NF-κB activation.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PANC1 | Pancreatic Ductal Adenocarcinoma | 2-4 | [1][4] |

| MiaPaCa2 | Pancreatic Ductal Adenocarcinoma | 2-4 | [1][4] |

| AsPC1 | Pancreatic Ductal Adenocarcinoma | 2-4 | [1][4] |

| HT29 | Colorectal Cancer | 10-11 | [1][4] |

| HCT116 | Colorectal Cancer | 10-11 | [1][4] |

| DLD1 | Colorectal Cancer | 10-11 | [1][4] |

Impact on Gene Expression

Treatment of cancer cells with this compound leads to a significant decrease in the expression of NF-κB target genes. While a comprehensive, publicly available RNA-sequencing dataset for this compound is not available, studies have consistently shown the downregulation of key pro-inflammatory and pro-tumorigenic cytokines.

| Gene | Cancer Cell Line | Treatment Concentration (µM) | Result | Reference |

| TNFα | PANC1, HT29 | 0-15 | Dramatic decrease in expression | [1][4] |

| IL8 | PANC1, HT29 | 0-15 | Dramatic decrease in expression | [1][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Treatment

-

Cell Lines: PANC1 (pancreatic) and HT29 (colorectal) cancer cell lines are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO) is always included in experiments.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of target genes such as TNFα and IL8.

-

RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR Reaction: The qPCR reaction is performed using a qPCR instrument (e.g., Bio-Rad CFX96). The reaction mixture typically contains cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH or β-actin), and a qPCR master mix (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the reference gene.

Caption: Workflow for analyzing gene expression changes using qPCR.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

-

Cell Transfection: Cancer cells are co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Cell Treatment: After transfection, cells are treated with this compound or a vehicle control.

-

Luciferase Activity Measurement: Cell lysates are collected, and luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This technique is used to assess the methylation status of PRMT5 substrates.

-

Cell Lysis: this compound-treated and control cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: The protein of interest (e.g., a component of the NF-κB pathway) is immunoprecipitated from the cell lysates using a specific primary antibody conjugated to magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specific binding proteins, and the immunoprecipitated proteins are eluted.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the protein of interest and a pan-methylarginine antibody to detect changes in methylation.

Conclusion

This compound is a promising anti-cancer agent that exerts its effects through the potent and specific inhibition of PRMT5. Its ability to downregulate the NF-κB signaling pathway and the expression of key target genes like TNFα and IL8 highlights its therapeutic potential in cancers where this pathway is aberrantly activated. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the molecular mechanisms of this compound and other PRMT5 inhibitors. Further studies, including comprehensive transcriptomic analyses, will be crucial to fully elucidate the impact of this compound on the cancer cell transcriptome and to identify additional therapeutic targets and biomarkers of response.

References

Unlocking Therapeutic Avenues: A Technical Guide to PRMT5 Inhibition with PR5-LL-CM01

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of PR5-LL-CM01, a potent and specific small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme frequently overexpressed in various cancers, playing a pivotal role in tumor progression and survival. This document details the mechanism of action, preclinical efficacy, and key experimental protocols associated with this compound, offering a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action: Targeting the PRMT5-NF-κB Axis

PRMT5 is a Type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is crucial for regulating numerous cellular processes, including gene transcription, cell cycle progression, and signal transduction. In many cancers, including pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC), PRMT5 is overexpressed and contributes to the constitutive activation of the pro-inflammatory and pro-survival NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]

This compound exerts its anti-tumor effects by directly inhibiting the methyltransferase activity of PRMT5. This inhibition prevents the PRMT5-mediated methylation and subsequent activation of the p65 subunit of NF-κB.[2] As a result, the transcriptional activity of NF-κB is suppressed, leading to the downregulation of its target genes, which are critical for inflammation, cell proliferation, and survival. Specifically, treatment with this compound has been shown to dramatically decrease the expression of the NF-κB target genes TNFα and IL8 in both pancreatic and colorectal cancer cells.[3][4][5]

Quantitative Efficacy of this compound

This compound has demonstrated potent and selective inhibitory activity against PRMT5 and significant anti-proliferative effects in various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target/Cell Line | Value (μM) |

| IC50 | PRMT5 Enzyme | 7.5[3][4] |

| IC50 Range | Pancreatic Cancer Cells (PANC1, MiaPaCa2, AsPC1) | 2 - 4[3][4] |

| IC50 Range | Colorectal Cancer Cells (HT29, HCT116, DLD1) | 10 - 11[3][4] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Parameter | Details |

| Animal Model | 6-8 week old male NSG mice[3][4] |

| Xenografts | PANC-1 (Pancreatic Cancer), HT29 (Colorectal Cancer)[3][4] |

| Dosage & Administration | 20 mg/kg, intraperitoneally, 3 times per week[3][4] |

| Treatment Duration | PANC-1 Model: 32 days; HT29 Model: 10 days[4] |

| Outcome | Significant tumor inhibition observed in both PANC1 and HT29 xenografted mice. No visible effect on the body weight of the mice was reported.[3][4] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

PRMT5 Activity Assay (AlphaLISA)

The inhibitory potency of this compound against PRMT5 was determined using the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology. This assay quantifies the symmetric dimethylation of a biotinylated histone H4 peptide substrate by PRMT5.

Protocol:

-

Enzyme Purification: PRMT5 enzyme is purified from 293 cells overexpressing Flag-tagged PRMT5 via co-immunoprecipitation with anti-Flag-M2 beads.

-

Reaction Mixture: A reaction mixture is prepared containing the purified PRMT5 enzyme, a biotinylated histone H4 peptide substrate, and the methyl donor S-adenosylmethionine (SAM) in an appropriate assay buffer (e.g., 30mM Tris, pH 8.0, 1mM DTT, 0.01% BSA, 0.01% Tween-20).

-

Compound Incubation: this compound at various concentrations is added to the reaction mixture and incubated at room temperature for 1 hour.

-

Detection:

-

Streptavidin-coated Donor beads and Acceptor beads conjugated to an antibody specific for the symmetrically dimethylated arginine 3 of histone H4 are added.

-

In the presence of PRMT5 activity, the biotinylated substrate is methylated, bringing the Donor and Acceptor beads into close proximity.

-

Upon excitation at 680 nm, the Donor beads release singlet oxygen, which activates the Acceptor beads, resulting in a chemiluminescent signal at 615 nm.

-

-

Data Analysis: The intensity of the AlphaLISA signal is proportional to the PRMT5 activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The anti-proliferative effect of this compound on cancer cells is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells (e.g., PANC-1, HT29) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 0-15 µM) and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vivo Xenograft Model

The anti-tumor efficacy of this compound in a living organism is assessed using a xenograft mouse model.

Protocol:

-

Cell Implantation: Human cancer cells (e.g., PANC-1 or HT29) are subcutaneously injected into the flank of immunocompromised mice (e.g., NSG mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: The mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 20 mg/kg, i.p., 3 times a week), while the control group receives a vehicle solution.

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length x width²)/2.

-

Endpoint: The study is concluded after a predefined period or when tumors in the control group reach a specific size. Tumors are then excised and weighed.

-

Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

References

Basic characteristics and properties of the PR5-LL-CM01 compound.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule inhibitor, PR5-LL-CM01. It details the compound's fundamental characteristics, its mechanism of action as a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), and its demonstrated anti-tumor and anti-angiogenic properties. This guide includes structured data, detailed experimental protocols, and visualizations to support further research and development efforts.

Core Compound Characteristics

This compound is a novel small molecule inhibitor of PRMT5, an enzyme frequently overexpressed in various cancers and a key regulator of numerous cellular processes.[1]

| Property | Value | Reference |

| IUPAC Name | N6-(2-Dimethylamino-ethyl)-N4-(3,4-dimethyl-phenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | [2] |

| CAS Number | 1005307-86-7 | [2] |

| Chemical Formula | C23H27N7 | [2][3] |

| Molecular Weight | 401.52 g/mol | [2] |

| Purity | ≥98% | [3] |

Biological Activity and Properties

This compound exhibits potent and selective inhibitory activity against PRMT5, leading to a range of anti-cancer effects both in vitro and in vivo.

In Vitro Activity

The inhibitory effects of this compound have been quantified across various cancer cell lines, demonstrating a significant reduction in cell viability.

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| PANC1 | Pancreatic Ductal Adenocarcinoma (PDAC) | 2-4 | [4][5] |

| MiaPaCa2 | Pancreatic Ductal Adenocarcinoma (PDAC) | 2-4 | [4][5] |

| AsPC1 | Pancreatic Ductal Adenocarcinoma (PDAC) | 2-4 | [4][5] |

| HT29 | Colorectal Cancer (CRC) | 10-11 | [4][5] |

| HCT116 | Colorectal Cancer (CRC) | 10-11 | [4][5] |

| DLD1 | Colorectal Cancer (CRC) | 10-11 | [4][5] |

| General PRMT5 Inhibition | (Biochemical Assay) | 7.5 | [3][4] |

In Vivo Activity

Studies in animal models have demonstrated the significant anti-tumor efficacy of this compound.

| Animal Model | Cell Line Xenograft | Dosage | Administration | Outcome | Reference |

| 6-8 week old Male NSG mice | PANC1 (Pancreatic) | 20 mg/kg | Intraperitoneal (i.p.), 3 times per week | Significant tumor inhibition | [3] |

| 6-8 week old Male NSG mice | HT29 (Colorectal) | 20 mg/kg | Intraperitoneal (i.p.), 3 times per week | Significant tumor inhibition | [3] |

Mechanism of Action: Inhibition of the PRMT5/NF-κB Signaling Pathway

This compound exerts its anti-tumor effects primarily through the inhibition of PRMT5. PRMT5 is a key enzyme that symmetrically dimethylates arginine residues on various protein substrates, including histones and non-histone proteins.[1] One of the critical non-histone substrates of PRMT5 is the p65 subunit of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) transcription factor.[6] The methylation of p65 by PRMT5 is a crucial step for its activation.[7]

Activated NF-κB translocates to the nucleus and promotes the transcription of a wide array of genes involved in inflammation, cell proliferation, survival, and angiogenesis.[7][8] By inhibiting PRMT5, this compound prevents the methylation and subsequent activation of p65.[6] This leads to a downstream reduction in the expression of NF-κB target genes, such as TNFα and IL8, thereby suppressing tumor growth and angiogenesis.[4]

Caption: PRMT5-NFκB signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

PRMT5 AlphaLISA High-Throughput Screening Assay

This protocol outlines the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) used to determine the IC50 of this compound against PRMT5.[9][10]

Materials:

-

Purified PRMT5 enzyme

-

Biotinylated Histone H4 (H4R3) peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

AlphaLISA anti-methyl-Histone H4R3 (me2s) Acceptor beads

-

Streptavidin-coated Donor beads

-

Assay Buffer (e.g., 30mM Tris-HCl pH 8.0, 1mM DTT, 0.01% BSA, 0.01% Tween-20)

-

This compound compound dilutions

-

384-well microplates

-

EnVision plate reader

Procedure:

-

Prepare a substrate/cofactor mixture containing unmethylated H4R3 peptide and SAM in assay buffer.

-

Dispense the substrate/cofactor mixture into the wells of a 384-well plate.

-

Add serial dilutions of this compound or control vehicle (DMSO) to the respective wells.

-

Initiate the reaction by adding the purified PRMT5 enzyme to each well.

-

Incubate the plate at room temperature for 1 hour to allow for the enzymatic reaction.

-

Add the AlphaLISA Acceptor beads to each well and incubate in the dark.

-

Add the Streptavidin-coated Donor beads to each well and perform a final incubation in the dark.

-

Read the plate on an EnVision plate reader to measure the AlphaLISA signal. The signal intensity is proportional to PRMT5 activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Caption: Workflow for the AlphaLISA-based PRMT5 inhibition assay.

Cell Viability (MTT) Assay

This protocol describes the MTT assay used to determine the cytotoxic effects of this compound on cancer cell lines.[4]

Materials:

-

PANC1, HT29, or other relevant cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound compound dilutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) and incubate for 48-72 hours.

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

In Vivo Xenograft Tumor Model

This protocol details the establishment and use of a xenograft mouse model to evaluate the anti-tumor efficacy of this compound in vivo.[3]

Materials:

-

6-8 week old male NSG (NOD scid gamma) mice

-

PANC1 or HT29 cancer cells

-

Matrigel

-

This compound formulation (e.g., in 1:1 Cremophor:ethanol solution)

-

Sterile PBS

-

Calipers for tumor measurement

Procedure:

-

Harvest and resuspend PANC1 or HT29 cells in a mixture of sterile PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (20 mg/kg) or vehicle control via intraperitoneal injection three times per week.

-

Measure tumor volume with calipers regularly (e.g., every 2-3 days).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

This compound is a promising PRMT5 inhibitor with significant anti-tumor and anti-angiogenic properties. Its well-defined mechanism of action, involving the inhibition of the PRMT5/NF-κB signaling pathway, provides a strong rationale for its further development as a potential therapeutic agent for cancers characterized by PRMT5 overexpression. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the investigation of this compound.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. MTT (Assay protocol [protocols.io]

- 6. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of a PRMT5/NF-κB Axis by Phosphorylation of PRMT5 at Serine 15 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. oncotarget.com [oncotarget.com]

- 10. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PR5-LL-CM01 in Epigenetic Modifications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PR5-LL-CM01 has been identified as a novel and potent small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme in epigenetic regulation. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on cellular signaling pathways, and detailed methodologies for its study. The information presented herein is intended to support further research and drug development efforts targeting PRMT5-mediated pathological processes.

Introduction to this compound and its Target: PRMT5

This compound is a pyrazolo-pyrimidine-based compound that acts as a direct inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][3][4] This post-translational modification is a critical epigenetic mark that influences gene transcription, signal transduction, mRNA splicing, and DNA repair.[4]

PRMT5 is known to symmetrically dimethylate histone H4 at arginine 3 (H4R3me2s), histone H3 at arginine 8 (H3R8me2s), and histone H2A at arginine 3 (H2AR3me2s).[2] These histone marks can lead to either transcriptional activation or repression depending on the genomic context and the presence of other regulatory proteins. Beyond histones, PRMT5 targets various non-histone proteins, including the p65 subunit of NF-κB, p53, and E2F-1, thereby modulating their activity and influencing critical cellular processes like apoptosis, cell cycle progression, and inflammation.[5][6]

Given the overexpression of PRMT5 in several cancers, including pancreatic, colorectal, breast, and prostate cancer, it has emerged as a significant therapeutic target.[2][5][6] this compound represents a promising tool for investigating the biological functions of PRMT5 and for the development of novel anti-cancer therapies.

Quantitative Data: In Vitro Efficacy of this compound

The inhibitory activity of this compound has been quantified across various assays and cell lines. The following tables summarize the key efficacy data.

| Assay Type | Target | IC50 Value | Reference |

| AlphaLISA | PRMT5 Enzyme Activity | ~7.5 µM | [1][7][8] |

| Cell Line | Cancer Type | IC50 Value (Cell Viability) | Reference |

| PANC-1 | Pancreatic Ductal Adenocarcinoma (PDAC) | 2-4 µM | [7][8][9][10] |

| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma (PDAC) | 2-4 µM | [7][8][9][10] |

| AsPC-1 | Pancreatic Ductal Adenocarcinoma (PDAC) | 2-4 µM | [7][8][9][10] |

| HT-29 | Colorectal Cancer (CRC) | 10-11 µM | [7][8][9][10] |

| HCT-116 | Colorectal Cancer (CRC) | 10-11 µM | [7][8][9][10] |

| DLD-1 | Colorectal Cancer (CRC) | 10-11 µM | [7][8][9][10] |

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the NF-κB pathway. PRMT5 directly methylates the p65 subunit of NF-κB, which is a crucial step for its activation and the subsequent transcription of pro-inflammatory and pro-survival genes. By inhibiting PRMT5, this compound effectively dampens NF-κB activity.

Caption: this compound inhibits PRMT5, preventing NF-κB methylation and activation.

Experimental Protocols

AlphaLISA High-Throughput Screening for PRMT5 Inhibition

This assay quantitatively measures the enzymatic activity of PRMT5 and is suitable for high-throughput screening of inhibitors.

Principle: A biotinylated histone H4 peptide (a known PRMT5 substrate) is incubated with PRMT5 and the methyl donor S-adenosylmethionine (SAM). The product, symmetrically dimethylated H4R3, is recognized by acceptor beads. Donor beads bind to the biotinylated peptide, bringing the donor and acceptor beads into proximity. Upon laser excitation, the donor beads release singlet oxygen, which activates the acceptor beads to emit light. The intensity of the light signal is proportional to PRMT5 activity.

Workflow:

Caption: Workflow for the AlphaLISA-based PRMT5 inhibition assay.

Detailed Method:

-

Add a substrate/SAM mixture (e.g., 60 nM unmethylated H4R3 peptide and 200 µM SAM) to the wells of a 384-well plate.

-

Pipette the test compound (this compound) at various concentrations into the wells.

-

Add purified PRMT5 enzyme to initiate the reaction.

-

Incubate the plate to allow for the methylation reaction to occur.

-

Add acceptor beads that specifically recognize the symmetrically dimethylated H4R3 product.

-

Add streptavidin-coated donor beads that bind to the biotinylated H4 peptide.

-

Incubate in the dark to allow for bead association.

-

Read the plate on an EnVision reader or similar instrument. The signal intensity is inversely proportional to the inhibitory activity of the compound.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This protocol is used to assess the methylation status of a specific PRMT5 substrate, such as the p65 subunit of NF-κB, in cells treated with this compound.

Detailed Method:

-

Culture cells (e.g., 293T cells overexpressing Flag-tagged p65) and treat with this compound (e.g., 20 µM) or a vehicle control for a specified time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the cell lysates by centrifugation.

-